molecular formula C15H14N2O2 B6101284 1-(furan-2-ylmethyl)-5-imino-4-phenyl-2H-pyrrol-3-ol

1-(furan-2-ylmethyl)-5-imino-4-phenyl-2H-pyrrol-3-ol

Cat. No.: B6101284
M. Wt: 254.28 g/mol
InChI Key: YVOWUSCHCKUBNF-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-5-imino-4-phenyl-2H-pyrrol-3-ol is a heterocyclic compound that features a furan ring, a pyrrole ring, and a phenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-5-imino-4-phenyl-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-15-14(11-5-2-1-3-6-11)13(18)10-17(15)9-12-7-4-8-19-12/h1-8,16,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOWUSCHCKUBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1CC2=CC=CO2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-2-ylmethyl)-5-imino-4-phenyl-2H-pyrrol-3-ol typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethyl intermediate, which is then reacted with a suitable pyrrole derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-ylmethyl)-5-imino-4-phenyl-2H-pyrrol-3-ol undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The imino group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

1-(Furan-2-ylmethyl)-5-imino-4-phenyl-2H-pyrrol-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-5-imino-4-phenyl-2H-pyrrol-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The furan and pyrrole rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

    1-(Furan-2-ylmethyl)-5-imino-4-phenyl-2H-pyrrole: Similar structure but lacks the hydroxyl group.

    1-(Furan-2-ylmethyl)-5-imino-4-phenyl-2H-pyrrol-3-one: Contains a carbonyl group instead of a hydroxyl group.

Uniqueness: 1-(Furan-2-ylmethyl)-5-imino-4-phenyl-2H-pyrrol-3-ol is unique due to the presence of both the imino and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications compared to its analogs.

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